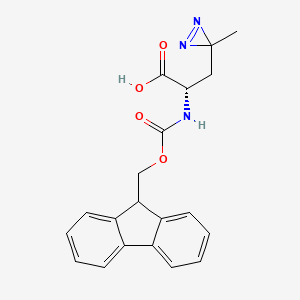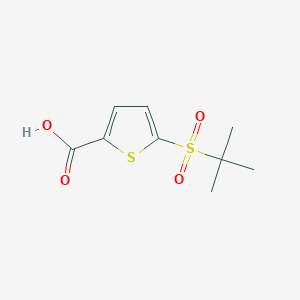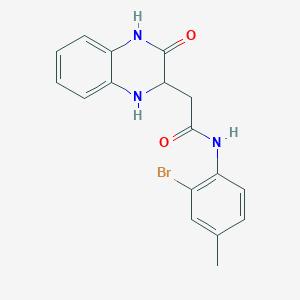
Fmoc-L-Photo-Leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Photo-Leucine is a leucine derivative . It is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (∼360 nm) irradiation to form a covalent bond .
Synthesis Analysis
The synthesis of this compound involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) as the protective group and piperidine as the deprotecting agent . The products of the deprotection reaction are separated by RP-HPLC and quantified by a UV detector .
Molecular Structure Analysis
This compound is characterized by the presence of a diazirine ring linked to the R radical of the original amino acid . This cyclopropene ring-shaped molecule is constituted of a carbon atom attached to two nitrogen atoms through a covalent single bond . The diazirine carbon is located in the position where theoretically the 2nd carbon atom of the R radical of L-leucine would be, linked up with the 1st and 3rd carbon of this theoretical R radical .
Wissenschaftliche Forschungsanwendungen
1. Role in Selective PPARgamma Modulation
Fmoc-L-Leucine (F-L-Leu) acts as a unique PPARgamma ligand with a distinct mode of receptor interaction, enabling differential cofactor recruitment. This leads to specific pharmacological properties, such as lower adipogenic activity while maintaining insulin sensitivity, highlighting its potential in metabolic regulation and therapeutic applications (Rocchi et al., 2001).
2. Utility in Solid-State NMR Spectroscopy
In solid-state nuclear magnetic resonance (NMR) spectroscopy, Fmoc-L-leucine has been utilized to determine oxygen quadrupolar and chemical shift parameters, enabling the structural study of biocompatible materials like cellulose whiskers (Keeler et al., 2017). These studies are crucial for understanding complex biological systems and molecular interactions.
3. Synthesis of Functionalized Cellulose Whiskers
The esterification reaction between Fmoc–L-leucine and cellulose whiskers leads to the synthesis of amino acid-functionalized cellulose whiskers, merging the properties of these materials and introducing biologically active building blocks in cellulose whiskers (Cateto & Ragauskas, 2011). This synthesis is significant for developing advanced biomaterials and enhancing their functional properties.
4. Development of Surfactants and Chiroptical Properties
The sodium salts of Fmoc-amino acids, including Fmoc-L-leucine, exhibit surfactant properties and form bilayer structures. This discovery has led to a better understanding of the chiroptical properties of these compounds, which could have implications in material science and molecular chemistry (Vijay & Polavarapu, 2012).
5. Fabrication of Multifunctional Theranostic Nanoplatforms
Fmoc-L-leucine has been used in the fabrication of a supramolecular nanoplatform for magnetic resonance imaging-guided tumor photodynamic therapy. Its role in the coassembly of biometal-organic nanoparticles demonstrates its utility in biomedical applications, such as drug delivery and diagnostic imaging (Zhang et al., 2018).
6. Neuroprotective Potential in Brain Injury Models
Fmoc-L-leucine has shown neuroprotective properties in both mature and immature brain injury models. Its distinct pharmacological profile suggests potential applications in neuroprotection and therapeutic strategies for brain injuries (Maurois et al., 2008).
Wirkmechanismus
Target of Action
Fmoc-L-Photo-Leucine is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . These targets play a crucial role in various cellular functions and biological processes.
Mode of Action
This compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), it forms a highly reactive carbene species . This carbene species rapidly reacts with neighboring molecules to form an irreversible covalent bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific proteins and protein-protein interactions it targets. The general mechanism involves the incorporation of this compound into peptides or small-molecule probes and tools, which allows for the labeling of cellular targets . This process can influence various biochemical pathways and their downstream effects, depending on the specific targets involved.
Pharmacokinetics
As a tool used in peptide synthesis, its bioavailability would be primarily determined by the properties of the peptide or small molecule it is incorporated into .
Result of Action
The result of this compound’s action is the formation of an irreversible covalent bond with its targets upon UV light irradiation . This allows for the labeling of cellular targets and protein-protein interactions, which can be used to probe cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of UV light . The UV light triggers the formation of the reactive carbene species, which is essential for its mode of action
Safety and Hazards
When handling Fmoc-L-Photo-Leucine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWMJFRPAHGSDU-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)

![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)
![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)


![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)
![2-(3,5-dimethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2471287.png)
![8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)
![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2471289.png)

![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/no-structure.png)